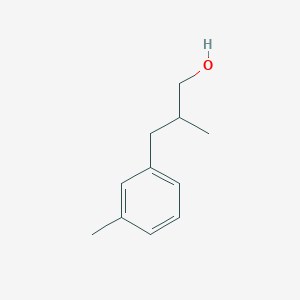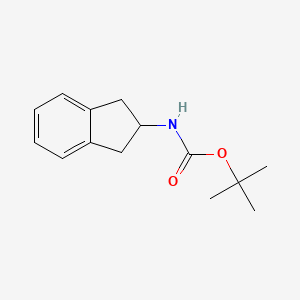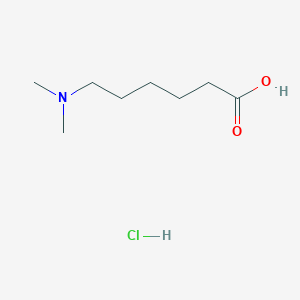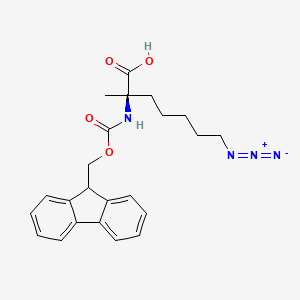
1-(N,N-dibenzylamino)cyclopropanecarboxylic acid
Descripción general
Descripción
1-(N,N-dibenzylamino)cyclopropanecarboxylic acid is a cyclopropane derivative that contains a benzylamino group attached to the cyclopropane ring. This compound has garnered interest in scientific research due to its potential biological activities and diverse applications in various fields.
Métodos De Preparación
The synthesis of 1-(N,N-dibenzylamino)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, leading to the formation of cyclopropane-containing amino acids.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes, resulting in the formation of cyclopropane-containing amino acids.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(N,N-dibenzylamino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the benzylamino group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(N,N-dibenzylamino)cyclopropanecarboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has potential biological activities, making it a subject of interest in biochemical and pharmacological studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(N,N-dibenzylamino)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group plays a crucial role in its biological activity, influencing its binding affinity and specificity towards target molecules. The cyclopropane ring provides conformational rigidity, enhancing its stability and reactivity in various biochemical processes.
Comparación Con Compuestos Similares
1-(N,N-dibenzylamino)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic acid: This compound lacks the benzylamino group and has different biological activities and applications.
Cyclopropanecarboxylic acid: This compound does not contain the amino group, resulting in different chemical reactivity and uses.
1-(N,N-dibenzylamino)cyclopropane: This compound lacks the carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the benzylamino group and the cyclopropane ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(dibenzylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(21)18(11-12-18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGVRTFPSXCQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3089215.png)
![(S)-4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3089219.png)
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B3089222.png)
![Tricyclohexylphosphine[2,4-dihydro-2,4,5-triphenyl-3H-1,2,4-triazol-3-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B3089229.png)










